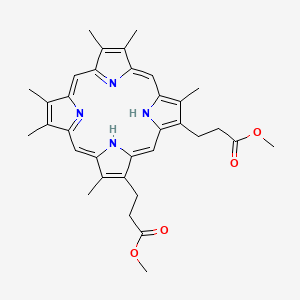

2,4-Dimethyl deuteroporphyrin IX dimethyl ester

Übersicht

Beschreibung

2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a synthetic derivative of deuteroporphyrin IX, a type of porphyrin compound. Porphyrins are organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl deuteroporphyrin IX dimethyl ester typically involves multiple steps, including the formation of the deuteroporphyrin core and subsequent esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the chemical reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve the use of catalysts to speed up the reactions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethyl deuteroporphyrin IX dimethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed to introduce different functional groups into the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered chemical properties.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl deuteroporphyrin IX dimethyl ester has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other porphyrin derivatives and as a reagent in organic synthesis.

Biology: The compound is utilized in studies related to heme biosynthesis and porphyrin metabolism.

Industry: The compound is employed in the development of sensors and catalysts due to its unique optical and electronic properties.

Wirkmechanismus

The mechanism by which 2,4-Dimethyl deuteroporphyrin IX dimethyl ester exerts its effects involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cancer cells. The molecular targets include cellular components such as DNA and proteins, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Protoporphyrin IX

Coproporphyrin III

Uroporphyrin III

Hemoporphyrin

Is there anything specific you would like to know more about?

Biologische Aktivität

2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a synthetic derivative of deuteroporphyrin IX, characterized by the addition of two methyl groups at the 2 and 4 positions of the porphyrin ring. This compound is notable for its biological activities, particularly in photodynamic therapy (PDT) and as a photosensitizer due to its ability to generate reactive oxygen species (ROS) upon light activation. This article explores its biological activity, mechanisms of action, and potential applications in medical research.

- Molecular Formula : C₃₄H₃₈N₄O₄

- Molecular Weight : Approximately 570.7 g/mol

- CAS Number : 32464-39-4

This compound acts primarily through photodynamic mechanisms. Upon excitation by light, it generates singlet oxygen and other reactive oxygen species that can induce cellular damage in targeted tissues. This property makes it particularly useful in:

- Photodynamic Therapy (PDT) : Used for treating various cancers and non-cancerous conditions by selectively destroying malignant cells.

- Antimicrobial Treatments : Effective against bacteria and viruses by damaging their cellular structures.

Photosensitization

The compound's ability to act as a photosensitizer is central to its biological activity. It can absorb light energy and transfer it to molecular oxygen, generating ROS that can lead to cell death. This mechanism has been extensively studied in various applications:

- Cancer Treatment : PDT utilizing this compound has shown efficacy in preclinical models for various cancers, including skin and oral cancers.

- Antiviral Activity : Research indicates potential antiviral effects against viruses such as Zika and Chikungunya by targeting viral envelopes through oxidative damage .

Interaction with Biomolecules

The isotopic labeling with deuterium enhances the study of interactions between porphyrins and biomolecules using Nuclear Magnetic Resonance (NMR) techniques. This can provide insights into:

- Porphyrin Metabolism : Understanding how proteins regulate porphyrin metabolism can aid in developing therapeutic strategies for related disorders.

- Metalloporphyrin Formation : The compound serves as a model for studying binding dynamics with metal ions, which is crucial for understanding metalloporphyrin functions in biological systems .

Photodynamic Therapy Applications

A case study highlighted the use of this compound in PDT for treating oral squamous cell carcinoma. The study demonstrated significant tumor reduction rates when combined with laser treatment, showcasing its effectiveness as a therapeutic agent .

Antiviral Studies

Another study focused on the compound's efficacy against viral infections. When applied to cell cultures infected with Zika virus, it was observed that the compound could reduce viral load significantly through ROS-mediated damage to viral particles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Deuteroporphyrin IX | Base structure without methyl substitutions | Naturally occurring porphyrin |

| 2,4-Diacetyl deuteroporphyrin IX dimethyl ester | Acetyl groups instead of methyl groups | Enhanced solubility and different reactivity |

| Porfimer sodium | A sulfonated derivative of porphyrins | FDA-approved drug for PDT |

The unique methyl substitutions in this compound enhance its photophysical properties compared to other similar compounds, making it particularly valuable for therapeutic applications where precise targeting is crucial .

Eigenschaften

IUPAC Name |

methyl 3-[18-(3-methoxy-3-oxopropyl)-3,7,8,12,13,17-hexamethyl-21,24-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4/c1-17-19(3)27-14-29-21(5)23(9-11-33(39)41-7)31(37-29)16-32-24(10-12-34(40)42-8)22(6)30(38-32)15-28-20(4)18(2)26(36-28)13-25(17)35-27/h13-16,37-38H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFXSODSPUXHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C)N4)C)CCC(=O)OC)CCC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407574 | |

| Record name | 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32464-39-4 | |

| Record name | 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.